Hydroxyurea

描述

This compound appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992)

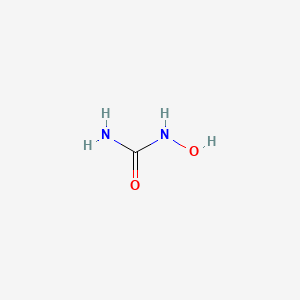

This compound is a member of the class of ureas that is urea in which one of the hydrogens is replaced by a hydroxy group. An antineoplastic used in the treatment of chronic myeloid leukaemia as well as for sickle-cell disease. It has a role as a DNA synthesis inhibitor, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor, an antineoplastic agent, a genotoxin, an antimetabolite, a teratogenic agent, a radical scavenger, an immunomodulator and an antimitotic. It is a member of ureas and a one-carbon compound.

This compound is a non-alkylating antineoplastic agent that was first synthesized in 1869 but was not characterized biologically until 1928. It was first approved by the FDA in 1998 for the treatment of sickle cell anemia in adults. Although clinical evidence on the efficacy of this compound in certain conditions exists, this compound is used sparingly in clinical settings, largely due to lack of knowledge and adherence, the need for therapeutic monitoring, and serious side effects of secondary cancer and birth defects.

This compound is an Antimetabolite.

This compound is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. This compound is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.

This compound has been reported in Streptomyces nigra with data available.

This compound is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. This compound selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 6 approved and 36 investigational indications. This drug has a black box warning from the FDA.

An antineoplastic agent that inhibits DNA synthesis through the inhibition of ribonucleoside diphosphate reductase.

Structure

3D Structure

属性

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hydroxycarbamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxycarbamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025438 | |

| Record name | Hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms | |

CAS No. |

127-07-1, 8029-68-3 | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyurea [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroxyurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ichthammol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrixycarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ichthammol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxyurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Q56QN5QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Hydroxyurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyurea, a structurally simple molecule, has a rich history spanning over a century and a half, from its initial synthesis to its established role in the treatment of myeloproliferative disorders and sickle cell disease. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, detailed experimental protocols for its synthesis and key biological assays, and a comprehensive overview of its mechanism of action. Quantitative data from pivotal clinical trials are presented in tabular format for clarity, and key molecular pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological effects.

Discovery and Historical Development

The journey of this compound from a simple chemical compound to a vital therapeutic agent is a testament to persistent scientific inquiry.

-

1869: this compound is first synthesized by German chemists W. F. C. Dresler and R. Stein through the reaction of hydroxylamine hydrochloride and potassium cyanate.[1][2] For many decades, it remained a chemical curiosity with no known biological application.

-

1928: The biological potential of this compound is first recognized when it is observed to induce megaloblastic anemia in rabbits, suggesting an effect on hematopoiesis.

-

Late 1950s - 1960s: The anti-tumor properties of this compound are discovered, and it is shown to be active against a variety of murine tumors. This leads to the initiation of Phase I clinical trials in 1960.[3]

-

1967: The U.S. Food and Drug Administration (FDA) approves this compound for the treatment of chronic myeloid leukemia.[2][4]

-

1980s: The potential of this compound to treat sickle cell disease is explored, with studies demonstrating its ability to increase the production of fetal hemoglobin (HbF).[2][4]

-

1995: The landmark Multicenter Study of this compound in Sickle Cell Anemia (MSH) is halted early due to the clear evidence of this compound's efficacy in reducing the frequency of painful crises.[5][6][7][8]

-

1998: The FDA approves this compound for the treatment of adults with sickle cell disease.[2][4][9][10]

-

2017: The FDA expands the approval of this compound to include the treatment of children with sickle cell disease.[4]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed since its initial discovery. The following sections detail the experimental protocols for the most common and historically significant synthetic routes.

Synthesis from Hydroxylamine Hydrochloride and a Cyanate Salt

This is the classical method first reported by Dresler and Stein.

Experimental Protocol:

-

Reaction Setup: A solution of hydroxylamine hydrochloride is prepared in an aqueous or ethanolic solvent.

-

Addition of Cyanate: An aqueous solution of a cyanate salt, such as potassium cyanate or sodium cyanate, is slowly added to the hydroxylamine hydrochloride solution with constant stirring.[1] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a suitable solvent, such as hot absolute ethanol, to dissolve the this compound and leave behind inorganic salts.[4]

-

Crystallization: The ethanolic solution is filtered while hot and then cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with cold ethanol, and dried.

Synthesis from Ethyl Carbamate (Urethane) and Hydroxylamine Hydrochloride

This method provides a reliable route to this compound with good yields.

Experimental Protocol:

-

Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride in water is prepared. An equimolar amount of a base, such as sodium hydroxide, is added to generate the free hydroxylamine in situ.[11][12][13]

-

Reaction with Ethyl Carbamate: Ethyl carbamate is added to the hydroxylamine solution. The reaction mixture is stirred at room temperature for an extended period, typically several days.[11][13]

-

Neutralization: The reaction mixture is cooled in an ice bath and carefully neutralized with an acid, such as hydrochloric acid, to a pH of approximately 7.[11][12][13]

-

Extraction and Concentration: The neutralized solution is extracted with ether to remove any unreacted ethyl carbamate. The aqueous phase is then concentrated under reduced pressure at a temperature not exceeding 50-60°C to obtain a dry residue.[11][13]

-

Purification by Crystallization: The residue is boiled with absolute ethanol to dissolve the this compound. The hot solution is filtered to remove insoluble salts. Upon cooling, this compound crystallizes out and is collected by filtration.[11][13] A second crop of crystals can be obtained by concentrating the mother liquor. The yield of this compound is typically in the range of 53–73%.[11][13]

Synthesis using an Ion-Exchange Resin

This method offers a cleaner synthesis by avoiding the co-precipitation of inorganic salts with the product.

Experimental Protocol:

-

Resin Preparation: A quaternary ammonium anion-exchange resin in the chloride form is packed into a column. The resin is converted to the cyanate form by passing a solution of sodium cyanate through the column.[1][12][14][15] The column is then washed with distilled water until the effluent is free of chloride and excess cyanate ions.

-

Reaction: A solution of hydroxylamine hydrochloride is passed through the cyanate-form resin column.[12][14] The reaction occurs as the hydroxylamine hydrochloride solution percolates through the resin bed.

-

Elution and Isolation: The effluent containing the this compound is collected. The product can be isolated by evaporation of the solvent and subsequent crystallization.

Caption: Overview of key synthetic pathways to this compound.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms: inhibition of ribonucleotide reductase and induction of fetal hemoglobin.

Inhibition of Ribonucleotide Reductase

The principal mechanism of action of this compound as an antineoplastic agent is the inhibition of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, leading to an arrest of the cell cycle in the S phase and subsequent apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of ribonucleotide reductase inhibition by this compound.

Experimental Protocol: Ribonucleotide Reductase Activity Assay

A common method to assess RNR activity involves measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

-

Cell Lysate Preparation: Cells are harvested and lysed to prepare a crude cell extract containing RNR.

-

Reaction Mixture: The reaction mixture typically contains the cell extract, a radiolabeled ribonucleoside diphosphate (e.g., [14C]CDP), ATP as an allosteric activator, a reducing agent (e.g., dithiothreitol), and a buffer.[16]

-

Incubation: The reaction is initiated by adding the cell extract and incubated at 37°C for a specific time.

-

Termination and Separation: The reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate, often using thin-layer chromatography or HPLC.

-

Quantification: The amount of radioactivity in the deoxyribonucleotide spot or peak is quantified to determine the RNR activity.

-

Inhibition Assay: To determine the inhibitory effect of this compound, various concentrations of the drug are pre-incubated with the cell extract before the addition of the substrate. The IC50 value can then be calculated.

Induction of Fetal Hemoglobin (HbF)

In the context of sickle cell disease, the most significant therapeutic effect of this compound is its ability to increase the production of fetal hemoglobin (HbF).[1][2] Increased levels of HbF inhibit the polymerization of sickle hemoglobin (HbS), thereby reducing the sickling of red blood cells and the incidence of vaso-occlusive crises. The precise mechanism of HbF induction is complex but is believed to involve the nitric oxide (NO) signaling pathway.[1][2][9] this compound is thought to generate NO, which in turn activates soluble guanylyl cyclase (sGC).[1][2][9][17] This leads to an increase in cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase (PKG).[18] Downstream signaling, potentially involving the p38 MAPK pathway, ultimately leads to the reactivation of γ-globin gene expression.[18][19][20]

Caption: Signaling pathway for this compound-induced fetal hemoglobin production.

Experimental Protocol: Measurement of Fetal Hemoglobin

High-performance liquid chromatography (HPLC) is a standard method for the quantification of HbF levels in red blood cells.

-

Sample Preparation: A whole blood sample is collected in an EDTA tube. A hemolysate is prepared by lysing the red blood cells with a hypotonic solution.

-

HPLC Analysis: The hemolysate is injected into an HPLC system equipped with a cation-exchange column.

-

Elution: A gradient of increasing ionic strength is used to elute the different hemoglobin variants from the column. HbF typically elutes at a different retention time than adult hemoglobin (HbA) and sickle hemoglobin (HbS).

-

Detection and Quantification: The eluting hemoglobin fractions are detected by their absorbance at 415 nm. The area under each peak is integrated to determine the percentage of each hemoglobin variant, including HbF.

Quantitative Data

The clinical efficacy and pharmacokinetic properties of this compound have been extensively studied. The following tables summarize key quantitative data from pivotal studies.

Table 1: Efficacy of this compound in the Multicenter Study of this compound (MSH) in Sickle Cell Anemia

| Parameter | This compound Group | Placebo Group | p-value |

| Median Annual Rate of Painful Crises | 2.5 | 4.5 | <0.001 |

| Median Time to First Crisis (months) | 3.0 | 1.5 | <0.001 |

| Median Time to Second Crisis (months) | 8.8 | 4.6 | <0.001 |

| Incidence of Acute Chest Syndrome (episodes) | 25 | 51 | <0.001 |

| Number of Patients Requiring Transfusions | 48 | 73 | 0.002 |

Data from the Multicenter Study of this compound in Sickle Cell Anemia.[5][6][7][8][21]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability (Oral) | ~100% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Terminal Half-life (t1/2) | 3-4 hours |

| Volume of Distribution (Vd) | ~19.7 L/m² |

| Renal Excretion (% of dose) | 30-55% |

Values are approximate and can vary between individuals.

Conclusion

This compound's journey from its synthesis in the 19th century to its current status as a cornerstone therapy for sickle cell disease and certain cancers is a remarkable story of scientific discovery and clinical translation. Its relatively simple chemical structure belies a complex and multifaceted mechanism of action. A thorough understanding of its synthesis, biological pathways, and clinical data is essential for researchers and clinicians working to optimize its therapeutic use and develop next-generation therapies. This technical guide provides a solid foundation of this critical information for professionals in the field.

References

- 1. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. This compound induces fetal hemoglobin by the nitric oxide-dependent activation of soluble guanylyl cyclase - ProQuest [proquest.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Current Role of this compound in the Treatment of Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Multicenter Study of this compound in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]

- 7. Multicenter Study of this compound in Patients With Sickle Cell Anemia (MSH) | Clinical Research Trial Listing [centerwatch.com]

- 8. Multicenter Study of this compound in Sickle Cell Anemia - Samuel Charache [grantome.com]

- 9. This compound generates nitric oxide in human erythroid cells: mechanisms for gamma-globin gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. haematologica.org [haematologica.org]

- 12. Cas 127-07-1,this compound | lookchem [lookchem.com]

- 13. scribd.com [scribd.com]

- 14. CN105330570A - Preparing method for this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound nitrosylates and activates soluble guanylyl cyclase in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound differentially modulates activator and repressors of γ-globin gene in erythroblasts of responsive and non-responsive patients with sickle cell disease in correlation with Index of this compound Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. REGULATION OF γ-GLOBIN GENE EXPRESSION INVOLVES SIGNALING THROUGH THE p38 MAPK/CREB1 PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An extension of stochastic curtailment for incompletely reported and classified recurrent events: the Multicenter Study of this compound in Sickle Cell Anemia (MSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyurea as a Cell Cycle Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hydroxyurea (HU) as a cell cycle inhibitor, delving into its core mechanisms of action, its impact on cellular signaling pathways, and detailed experimental protocols for its application in research settings.

Introduction

This compound is a simple, non-alkylating antineoplastic agent that has been a cornerstone of cancer chemotherapy and the management of myeloproliferative disorders for decades.[1][2] Its utility extends into the research laboratory, where it is widely employed as a tool to synchronize cells in the S-phase of the cell cycle, facilitating the study of DNA replication and repair.[1][2] This guide explores the multifaceted mechanisms by which this compound exerts its effects, providing technical details for its use in cell cycle analysis.

Core Mechanism of Action: A Dual-Pronged Approach

This compound's primary mechanism as a cell cycle inhibitor is the targeted disruption of DNA synthesis, which it achieves through two principal pathways: the inhibition of ribonucleotide reductase (RNR) and the generation of reactive oxygen species (ROS).

Inhibition of Ribonucleotide Reductase and Depletion of dNTP Pools

The canonical mechanism of this compound action is the inhibition of the enzyme ribonucleotide reductase (RNR).[3][4] RNR is crucial for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for the synthesis of deoxyribonucleoside triphosphates (dNTPs) that are the essential building blocks for DNA replication.[3][4] By quenching a critical tyrosyl free radical in the R2 subunit of RNR, this compound effectively halts the production of dNTPs.[1] The resulting depletion of the dNTP pool leads to the stalling of replication forks and the arrest of cells in the S-phase of the cell cycle.[1][5]

Interestingly, studies have shown that while this compound blocks DNA synthesis, it does not completely exhaust the basal dNTP pools.[6] This suggests a cellular mechanism that arrests DNA chain elongation when dNTP levels fall below a critical threshold.[6] Treatment with this compound has been observed to reduce purine dNTPs (dATP and dGTP) while increasing pyrimidine dNTPs (dCTP and dTTP) in some cell lines.[7]

Generation of Reactive Oxygen Species (ROS) and Inhibition of DNA Polymerases

Recent research has unveiled a second, significant mechanism of this compound-induced cell cycle arrest: the production of reactive oxygen species (ROS).[3][4][8] Treatment with this compound has been shown to lead to the accumulation of ROS within the cell nucleus.[3][9] This increase in oxidative stress has a direct inhibitory effect on the replicative DNA polymerases α, δ, and ε.[3][8] The likely mechanism of this inhibition is the oxidation of integral iron-sulfur (Fe-S) clusters within these polymerase complexes, leading to their disassembly and a subsequent loss of DNA binding and polymerase activity.[3][8] This ROS-mediated inhibition of DNA polymerases provides an additional layer to the S-phase arrest induced by this compound, independent of the RNR-mediated dNTP depletion.[3][8]

Signaling Pathways Activated by this compound-Induced Replication Stress

The stalling of replication forks by this compound triggers a cellular signaling cascade known as the DNA damage response (DDR), primarily mediated by the ATR-Chk1 pathway.[10]

The ATR-Chk1 Signaling Cascade

Replication stress, characterized by stretches of single-stranded DNA (ssDNA) at stalled replication forks, leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[10] ATR, in conjunction with its interacting protein ATRIP, localizes to the sites of stalled replication.[10] The full activation of ATR leads to the phosphorylation and activation of its downstream effector, Checkpoint kinase 1 (Chk1).[10][11][12] Activated Chk1 then phosphorylates a multitude of substrates to:

-

Halt Cell Cycle Progression: Chk1 activation leads to the inhibition of CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in an intra-S phase checkpoint and a G2/M arrest, preventing cells with damaged DNA from entering mitosis.

-

Stabilize Replication Forks: Chk1 plays a crucial role in preventing the collapse of stalled replication forks, which can lead to double-strand breaks and genomic instability.

-

Inhibit Origin Firing: To prevent further DNA replication in the presence of damage, Chk1 signaling suppresses the firing of late replication origins.

The activation of the ATR-Chk1 pathway is a critical protective mechanism that allows the cell time to repair the DNA damage and restart replication once the stress is resolved.

Figure 1: Signaling pathway of this compound-induced cell cycle arrest.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inducing cell cycle arrest is dependent on the cell line, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: this compound-Induced Cell Cycle Arrest in Breast Cancer Cell Lines [13]

| Cell Line | This compound Concentration | Treatment Duration | % Cells in G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | 2 mM | 12 hours | 58% | 28% | 14% |

| MDA-MB-453 | 2 mM | 0 hours (release) | 82% | 10% | 8% |

Table 2: this compound Concentrations for S-Phase Arrest in Various Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Reference |

| HeLa, CHO | Not specified | Not specified | [13] |

| NB4 (human myeloid leukemia) | 80 µM | 18 hours | [14] |

| L1210 (leukemic cells) | 1.99 µM (ID16) | 48 hours | [15] |

| Erythroid cells | 30 µM | 96 hours | [15] |

| S. pombe | 1.5 - 50 mM | 3 hours | [16] |

| Budding yeast | up to 0.2 M | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a cell cycle inhibitor.

Cell Synchronization at the G1/S Boundary

This protocol is widely used to enrich a population of cells at the beginning of S-phase.

Materials:

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

This compound (HU) stock solution (e.g., 100 mM in sterile water or PBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Initial Seeding and Serum Starvation (Optional, for G0/G1 arrest):

-

Plate cells at a desired density in complete medium.

-

Once cells have attached, replace the medium with serum-free medium and incubate for 24-48 hours to arrest cells in the G0/G1 phase.[13]

-

-

Release into G1 and this compound Treatment:

-

Replace the serum-free medium with complete medium containing 10% FBS to stimulate reentry into the cell cycle.[13]

-

After a period of time that allows cells to progress through G1 (e.g., 12 hours for MCF-7 and MDA-MB-453 cells), add this compound to the medium to the desired final concentration (e.g., 2 mM).[13] The optimal concentration and duration of HU treatment should be determined empirically for each cell line.

-

Incubate the cells with this compound for a period sufficient to arrest the majority of the population at the G1/S boundary (e.g., 12-24 hours).[13][17]

-

-

Release from this compound Block:

-

To release the cells from the S-phase block, aspirate the this compound-containing medium.

-

Wash the cells three times with warm, sterile PBS to completely remove the this compound.[13]

-

Add fresh, pre-warmed complete medium to the cells.

-

Cells will now synchronously progress through the S-phase. Samples can be collected at various time points for downstream analysis.

-

Figure 2: Workflow for cell synchronization using this compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is the standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[13][18]

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

70% Ethanol, ice-cold

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

-

Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using an excitation wavelength of 488 nm and collecting the emission in the red channel.

-

The resulting histogram of DNA content will show distinct peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting ROS in cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20][21]

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium or HBSS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate cells and treat with this compound as desired. Include positive (e.g., H₂O₂) and negative controls.

-

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells once with warm, serum-free medium or HBSS.

-

Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

-

Washing and Analysis:

-

Remove the DCFH-DA containing medium and wash the cells twice with PBS.

-

Immediately analyze the cells for green fluorescence using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.

-

Measurement of dNTP Pools

Measuring the intracellular concentrations of dNTPs can provide direct evidence of RNR inhibition by this compound. This is a more complex assay, often requiring specialized techniques like HPLC or a DNA polymerase-based method.[22][23][24]

Brief Overview of a Polymerase-Based Method:

-

Nucleotide Extraction: Cells are lysed, and nucleotides are extracted, often using an ethanol-based method.[22]

-

Conversion to Nucleosides (Optional): In some protocols, nucleotides are converted to nucleosides using alkaline phosphatase.[22]

-

Quantification: The levels of each dNTP are quantified by a primer extension assay using a DNA polymerase and a template-primer designed to be specific for each dNTP.[24] The incorporation of a radiolabeled or fluorescently labeled nucleotide is proportional to the amount of the specific dNTP in the sample.

Conclusion

This compound remains a powerful and versatile tool in both clinical and research settings. Its role as a cell cycle inhibitor is more complex than initially understood, with a dual mechanism involving both the depletion of dNTP pools through RNR inhibition and the generation of ROS that directly inhibit DNA polymerases. This comprehensive understanding of its mechanism of action, coupled with detailed experimental protocols, enables researchers to effectively utilize this compound for cell cycle synchronization and to accurately interpret the resulting cellular responses. As our knowledge of the intricate signaling pathways governing the cell cycle continues to expand, the precise application of inhibitors like this compound will be instrumental in dissecting these complex biological processes.

References

- 1. The Cell Killing Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound-induced cell death as related to cell cycle in mouse and human T-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound arrests DNA replication by a mechanism that preserves basal dNTP pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxyribonucleoside triphosphate pools in human diploid fibroblasts and their modulation by this compound and deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

- 24. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxyurea and Nitric Oxide Production: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the intricate relationship between hydroxyurea and the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, key experimental findings, and detailed methodologies in this field of study.

Executive Summary

This compound, a cornerstone therapy for sickle cell disease and certain myeloproliferative neoplasms, exerts a significant portion of its therapeutic effects through the generation of nitric oxide. This guide elucidates the multifaceted pathways through which this compound leads to NO production, both enzymatically and non-enzymatically, and the subsequent activation of downstream signaling cascades. Quantitative data from pivotal in vivo and in vitro studies are summarized, alongside detailed experimental protocols to facilitate reproducible research. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to enhance understanding of the complex molecular interactions.

Mechanisms of this compound-Mediated Nitric Oxide Production

The conversion of this compound to nitric oxide is a complex process involving multiple pathways, which can be broadly categorized as enzymatic and non-enzymatic.

2.1 Enzymatic Pathways:

Heme-containing proteins, such as hemoglobin and peroxidases, play a crucial role in the enzymatic conversion of this compound to NO.[1][2] The reaction with oxyhemoglobin involves the oxidation of this compound, leading to the formation of a nitroxide radical intermediate, which subsequently decomposes to release NO.[2] This process is accompanied by the oxidation of oxyhemoglobin to methemoglobin. Peroxidases, in the presence of hydrogen peroxide, can also catalyze the oxidation of this compound to generate NO.[1]

Another significant enzymatic pathway involves nitric oxide synthases (NOS). While this compound is not a direct substrate for NOS, studies have shown that it can stimulate NOS activity, particularly endothelial NOS (eNOS) and inducible NOS (iNOS), leading to increased NO production from L-arginine.[3][4]

2.2 Non-Enzymatic Pathways:

Chemical oxidation of this compound can also lead to the production of nitric oxide and its one-electron reduced form, nitroxyl (HNO).[2] These reactions can be facilitated by various biological oxidants and proceed through intermediates like the nitroxide radical and C-nitrosoformamide.[2]

Downstream Signaling: The NO/sGC/cGMP Pathway

The nitric oxide generated from this compound activates soluble guanylyl cyclase (sGC), a key enzyme in the NO signaling cascade.[5] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of physiological effects. In the context of sickle cell disease, this pathway is instrumental in increasing the expression of fetal hemoglobin (γ-globin), which has a higher oxygen affinity and inhibits the polymerization of sickle hemoglobin.[5][6]

Signaling Pathway of this compound-Mediated Fetal Hemoglobin Induction

References

- 1. Nitric oxide production from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nitric oxide producing reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth [mdpi.com]

- 4. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A role for nitric oxide in this compound-mediated fetal hemoglobin induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces fetal hemoglobin by the nitric oxide-dependent activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Trials of Hydroxyurea: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early clinical trials of hydroxyurea, with a primary focus on its pivotal role in the treatment of sickle cell anemia (SCA) and its initial investigations in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative outcomes, and the molecular pathways influenced by this compound.

Introduction: From Anticancer Agent to Sickle Cell Therapy

This compound was first synthesized in the 19th century and was initially investigated as an antineoplastic agent. The U.S. Food and Drug Administration (FDA) first approved it in 1967 for the treatment of various cancers, including melanoma, chronic myelogenous leukemia, and ovarian cancer.[1][2] Its mechanism of action as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, made it an effective agent against rapidly dividing cancer cells.[3][4][5]

A paradigm shift in the application of this compound occurred in the 1980s. Following the observation that the S-phase cytotoxic drug 5-azacytidine increased fetal hemoglobin (HbF) production, researchers began to explore other agents with similar properties.[6] This led to the investigation of this compound for hemoglobinopathies. In 1984, the first clinical application of this compound in patients with SCA demonstrated a significant increase in HbF-containing reticulocytes without notable bone marrow toxicity.[7][8] These initial findings paved the way for more extensive clinical trials to evaluate its efficacy in managing the debilitating symptoms of SCA.

Early Clinical Trials in Sickle Cell Anemia

The journey of this compound as a treatment for SCA progressed from initial proof-of-principle studies to a landmark Phase III clinical trial that established it as a cornerstone of therapy.

Proof-of-Principle and Phase I/II Studies

Early studies in the late 1980s and early 1990s were crucial in establishing the potential of this compound to increase HbF levels in patients with SCA.[6][9] These open-label, prospective studies demonstrated that this compound could induce a two- to ten-fold elevation in HbF.[6] A key Phase I/II study confirmed that this compound could increase HbF in adults with SCA without causing excessive bone marrow toxicity, laying the groundwork for a large-scale, multicenter trial.[1]

The Multicenter Study of this compound in Sickle Cell Anemia (MSH)

The pivotal trial that solidified the role of this compound in treating SCA was the Multicenter Study of this compound in Sickle Cell Anemia (MSH). This Phase III, randomized, double-blind, placebo-controlled trial was designed to determine if this compound could reduce the frequency of painful vaso-occlusive crises by at least 50% in adults with a history of three or more crises per year.[6][10][11]

The MSH trial enrolled 299 adult patients with severe SCA across 21 clinics.[8][11][12] The study protocol was meticulously designed to ensure rigorous and unbiased evaluation of this compound's efficacy and safety.

-

Patient Population: Adult patients (18 years or older) with homozygous Hb SS disease who had experienced at least three painful crises in the preceding year.[10][11][13]

-

Study Design: A randomized, double-blind, placebo-controlled trial.[10][11]

-

Treatment Arms:

-

This compound Group: Patients received an initial dose of 15 mg/kg/day. The dosage was escalated by 5 mg/kg every 12 weeks to the maximum tolerated dose (MTD), not exceeding 35 mg/kg/day, unless hematologic toxicity occurred.[11][13]

-

Placebo Group: Patients received a placebo that was identical in appearance to the this compound tablets, with similar sham dose adjustments to maintain blinding.[11][13]

-

-

Primary Endpoint: The annual rate of painful vaso-occlusive crises.[10][11][12]

-

Secondary Endpoints: Incidence of acute chest syndrome, number of blood transfusions, and changes in hematologic parameters, including HbF levels.[8][14]

-

Monitoring: Patients were monitored every two weeks for hematologic toxicity. The protocol included specific criteria for dose escalation and temporary cessation of the drug to manage myelosuppression.[10][13]

-

Trial Duration: The study was stopped early after a mean follow-up of 21 months due to the clear evidence of efficacy in the this compound group.[12][14]

The results of the MSH trial demonstrated a significant clinical benefit for patients treated with this compound.

| Outcome Measure | This compound Group (n=152) | Placebo Group (n=147) | P-value |

| Median Annual Rate of Painful Crises | 2.5 | 4.5 | <0.001 |

| Median Time to First Crisis | 3.0 months | 1.5 months | 0.01 |

| Median Time to Second Crisis | 8.8 months | 4.6 months | <0.001 |

| Patients with Acute Chest Syndrome | 25 | 51 | <0.001 |

| Patients Requiring Blood Transfusions | 48 | 73 | 0.001 |

Data sourced from Charache et al., 1995.[12]

Early Clinical Trials in Oncology

Prior to its celebrated success in sickle cell anemia, this compound's clinical development was rooted in oncology. Early trials in the 1960s and 1970s explored its utility in various malignancies.

Leukemia

This compound was investigated in the treatment of chronic myeloid leukemia (CML). Early studies demonstrated its ability to control the high white blood cell counts characteristic of this disease.[15] In a study involving patients with acute myeloid leukemia (AML) and hyperleukocytosis, this compound was effective in reducing the white blood cell count in a significant number of patients.[16]

Solid Tumors

The National Cancer Institute sponsored clinical trials of this compound in the 1960s and 1970s for a variety of solid tumors.[1] One phase I study in patients with lung cancer determined the maximum tolerated dose of high-dose intravenous this compound and found evidence of a radiological response in a subset of patients.[17] Another single reversal trial evaluated this compound in 91 patients with various advanced cancers, including breast, lung, and gastrointestinal neoplasms.[18]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are attributed to several molecular mechanisms, most notably its impact on DNA synthesis and the induction of fetal hemoglobin.

Inhibition of Ribonucleotide Reductase

The primary mechanism of this compound's antineoplastic and cytotoxic effects is the inhibition of ribonucleotide reductase.[3][4][5] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound halts DNA synthesis, leading to cell cycle arrest in the S-phase and apoptosis in rapidly proliferating cells.[3][5]

Caption: this compound inhibits ribonucleotide reductase, blocking DNA synthesis.

Induction of Fetal Hemoglobin (HbF)

In the context of sickle cell anemia, the most significant effect of this compound is the induction of fetal hemoglobin (HbF).[7][19] Increased levels of HbF interfere with the polymerization of sickle hemoglobin (HbS), reducing red blood cell sickling and its downstream complications.[19] The precise mechanisms of HbF induction are complex and involve multiple signaling pathways.

Research has shown that this compound can act as a nitric oxide (NO) donor.[19][20] NO activates soluble guanylyl cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[19] This increase in cGMP is a key step in the signaling cascade that leads to the reactivation of γ-globin gene expression, a component of HbF.[19][20]

Caption: The NO-cGMP pathway for this compound-induced HbF production.

Studies have also implicated the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the induction of HbF by this compound.[7][20][21] this compound has been shown to increase the phosphorylation of p38 MAPK, an effect that is associated with the induction of γ-globin expression.[7][21]

Conclusion

The early clinical trials of this compound represent a significant chapter in therapeutic development, showcasing a remarkable journey from an anticancer agent to the first FDA-approved disease-modifying therapy for sickle cell anemia.[22] The meticulous design and execution of studies like the MSH trial provided unequivocal evidence of its clinical benefits in reducing the debilitating complications of SCA.[8][23] Concurrently, its initial explorations in oncology laid the groundwork for its continued use in certain malignancies. The elucidation of its mechanisms of action, including the inhibition of ribonucleotide reductase and the complex signaling pathways involved in HbF induction, continues to be an active area of research, offering further insights into its therapeutic potential.

References

- 1. This compound therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of acute myeloid leukemia in this compound-treated sickle cell disease patient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]

- 6. This compound in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound for sickle cell anemia: What have we learned and what questions still remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]

- 11. Design of the multicenter study of this compound in sickle cell anemia. Investigators of the Multicenter Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on the frequency of painful crises in sickle cell anemia. Investigators of the Multicenter Study of this compound in Sickle Cell Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Overview of the Multicenter Study of this compound in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Studies with this compound VII. This compound and the Synthesis of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase 1 study of high-dose this compound in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single reversal trial of this compound (NSC-32065) in 91 patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. BioLINCC: Multicenter Study of this compound (MSH) [biolincc.nhlbi.nih.gov]

Hydroxyurea's Role in Fetal Hemoglobin Induction: A Technical Guide

Abstract

Hydroxyurea (HU) is a cornerstone in the management of sickle cell disease (SCD), primarily through its ability to induce the expression of fetal hemoglobin (HbF), which mitigates the pathophysiology of the disease. The molecular mechanisms governing this induction are multifaceted and involve a complex interplay of signaling pathways, epigenetic modifications, and transcriptional regulation. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling cascades. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action in HbF induction.

Core Mechanisms of this compound-Induced Fetal Hemoglobin Induction

This compound elevates HbF levels through several interconnected pathways. The primary mechanisms include the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, modulation of the p38 mitogen-activated protein kinase (MAPK) pathway, and the downregulation of key transcriptional repressors of γ-globin, such as BCL11A and ZBTB7A. Additionally, HU is thought to induce a state of "stress erythropoiesis," which favors the production of HbF.

The Nitric Oxide-cGMP Signaling Pathway

A significant body of evidence points to the NO-cGMP pathway as a central mechanism in HU-induced HbF induction.[1][2][3][4] this compound is known to generate nitric oxide (NO) in vivo.[1][5] NO, in turn, activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][6][7] Elevated cGMP levels are thought to ultimately lead to the transcriptional activation of the γ-globin genes.[1][4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade implicated in HU-mediated HbF induction.[6] Studies have shown that this compound treatment leads to the phosphorylation and activation of p38 MAPK in erythroid cells.[6][8][9] The activation of this pathway is believed to contribute to the induction of γ-globin expression. Interestingly, while HU activates p38 MAPK, it has been observed to dephosphorylate and thus inactivate the ERK and JNK MAP kinases.[6][8]

Downregulation of γ-Globin Transcriptional Repressors

In adult erythroid cells, the expression of γ-globin is actively silenced by a number of transcriptional repressors, most notably B-cell lymphoma/leukemia 11A (BCL11A) and Zinc finger and BTB domain-containing 7A (ZBTB7A), also known as LRF.[10][11] this compound treatment has been shown to reduce the levels of both BCL11A and ZBTB7A in erythroid cells.[10] This reduction in repressor levels leads to the de-repression of the γ-globin genes, allowing for increased transcription and subsequent HbF production.[10]

Epigenetic Modifications

While initially thought to be a primary mechanism, the role of DNA methylation in HU-induced HbF is complex. Some studies have suggested that HU may lead to decreased methylation of CpG islands in the γ-globin promoter, which is associated with increased gene expression.[6][7] However, other research indicates that changes in methylation are not statistically significant and may not be the main driver of HU's effect.[6][10]

Quantitative Data on this compound-Induced HbF

The induction of HbF by this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Studies of this compound-Induced γ-Globin and HbF Expression

| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in γ-globin mRNA | Fold Increase in HbF Protein | Reference(s) |

| K562 cells | 100 µM | 24 hours | 5.16 | - | [9] |

| K562 cells | 200 µM | 24 hours | 2-4 | - | [8] |

| Human Erythroid Progenitor Cells | 30 µM | 48 hours | Dose-dependent increase | - | [1] |

| Human Erythroid Progenitor Cells | 100 µM | 3 days | 1.2-2.1 | - | [12] |

| Human Erythroid Progenitor Cells | 300 µM | 3 days | 1.5-2.2 | 1.5 | [12] |

| CD34+ derived erythroblasts | 10 µM | Added on day 1 or 3 | - | Up to 23% from 8.2% | [10] |

Table 2: Clinical Studies of this compound Treatment and HbF Levels in Sickle Cell Anemia Patients

| Study | Patient Population | This compound Dosage | Duration of Treatment | Baseline HbF (%) | Post-treatment HbF (%) | Reference(s) |

| Multicenter Study of this compound | 150 Adults | 15-35 mg/kg/day | 2 years | Varied | Top quartiles: 8.8% and 18.1% | [13][14] |

| HUSTLE Trial | 230 Children | Started at 20 mg/kg/day, escalated to MTD (avg. 27 mg/kg/day) | 4 years | 9.7 (average) | 21.7 (average) | [1][15] |

| Observational Study | 33 HU-treated vs. untreated | Varied | Not specified | 5.0 (untreated) | 8.8 (treated) | [16] |

Experimental Protocols

In Vitro Culture and this compound Treatment of Erythroid Cells

3.1.1. K562 Cell Culture and Treatment

-

Cell Line: Human erythroleukemia K562 cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: A stock solution of this compound is prepared in sterile water or culture medium. For experiments, cells are seeded at a specific density (e.g., 1 x 10^5 cells/mL) and treated with the desired concentration of this compound (e.g., 100 µM) for a specified duration (e.g., 24-72 hours).[9][17]

3.1.2. CD34+ Hematopoietic Stem and Progenitor Cell (HSPC) Culture and Erythroid Differentiation

-

Cell Source: Human CD34+ HSPCs isolated from peripheral blood, bone marrow, or cord blood.

-

Erythroid Differentiation Protocol: A multi-step culture system is typically used.

-

Phase 1 (Expansion): CD34+ cells are cultured for 5-7 days in a medium containing stem cell factor (SCF), IL-3, and erythropoietin (EPO) to promote expansion.

-

Phase 2 (Differentiation): Cells are then transferred to a differentiation medium containing EPO and other factors to induce erythroid maturation.

-

-

This compound Treatment: this compound is added at various concentrations (e.g., 10-100 µM) at specific time points during the differentiation process (e.g., day 1 or day 3 of differentiation) to assess its effect on HbF induction.[10]

Quantification of Fetal Hemoglobin

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates different hemoglobin variants based on their charge.

-

Sample Preparation: Whole blood collected in EDTA tubes is lysed to release hemoglobin.

-

Analysis: The hemolysate is injected into an HPLC system equipped with a cation-exchange column. A programmed buffer gradient is used to elute the different hemoglobin fractions (HbF, HbA, HbS, etc.), which are detected by their absorbance at a specific wavelength. The area under each peak is integrated to quantify the percentage of each hemoglobin variant.[2][18][19]

3.2.2. Flow Cytometry for F-cell Quantification

-

Principle: Flow cytometry allows for the quantification of HbF within individual red blood cells (F-cells).

-

Procedure:

-

Whole blood is fixed and permeabilized to allow antibodies to enter the cells.

-

The cells are then incubated with a fluorescently labeled monoclonal antibody specific for HbF.

-

A flow cytometer is used to analyze the stained cells, and the percentage of cells positive for HbF (F-cells) is determined.[5]

-

Analysis of Gene and Protein Expression

3.3.1. Quantitative Real-Time PCR (qRT-PCR) for γ-globin mRNA

-

Principle: qRT-PCR is used to measure the relative or absolute quantity of a specific mRNA transcript.

-

Procedure:

-

RNA Extraction: Total RNA is isolated from cultured cells or patient samples.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the γ-globin gene and a reference gene (e.g., GAPDH or β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The relative expression of γ-globin mRNA is calculated using the ΔΔCt method.[20][21][22][23]

-

3.3.2. Western Blot for BCL11A and ZBTB7A

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample.

-

Procedure:

-

Protein Extraction: Total protein is extracted from cultured cells.

-